molecular formula C5H3ClFNO2S B13630626 2-Chloropyridine-3-sulfonyl fluoride

2-Chloropyridine-3-sulfonyl fluoride

Cat. No.: B13630626
M. Wt: 195.60 g/mol
InChI Key: OZBWINBIHGMHBG-UHFFFAOYSA-N
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Description

2-Chloropyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to a chloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyridine-3-sulfonyl fluoride typically involves the reaction of 2-chloropyridine with sulfonyl fluoride reagents under specific conditions. One common method includes the use of chlorosulfonyl isocyanate as a sulfonylating agent. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.

    Bases: Triethylamine and pyridine are often used to neutralize the by-products and drive the reaction to completion.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

2-Chloropyridine-3-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloropyridine-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-3-sulfonyl fluoride
  • 2-Bromopyridine-3-sulfonyl fluoride
  • 2-Iodopyridine-3-sulfonyl fluoride

Uniqueness

2-Chloropyridine-3-sulfonyl fluoride is unique due to the presence of the chlorine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in the synthesis of specific target molecules that require precise control over the reaction conditions.

Properties

Molecular Formula

C5H3ClFNO2S

Molecular Weight

195.60 g/mol

IUPAC Name

2-chloropyridine-3-sulfonyl fluoride

InChI

InChI=1S/C5H3ClFNO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H

InChI Key

OZBWINBIHGMHBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)S(=O)(=O)F

Origin of Product

United States

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